1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride
Overview
Description
1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride is a heterocyclic compound with a unique structure that combines elements of both diazepine and indole rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of an indole derivative with a diazepine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and modified derivatives of the original compound .
Scientific Research Applications
1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Mechanism of Action
The mechanism of action of 1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key proteins and signaling pathways related to its observed biological activities .
Comparison with Similar Compounds
1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indole hydrochloride can be compared with other similar compounds, such as:
1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole: This compound shares a similar core structure but differs in its specific substituents and functional groups.
1H,2H,3H,4H,5H,11H,11aH-[1,4]diazepino[1,2-a]indole-1,3-dione: This derivative contains additional functional groups that may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of diazepine and indole rings, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-2-5-12-10(4-1)8-11-9-13-6-3-7-14(11)12;/h1-2,4-5,8,13H,3,6-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXSTCENUXAGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC3=CC=CC=C3N2C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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